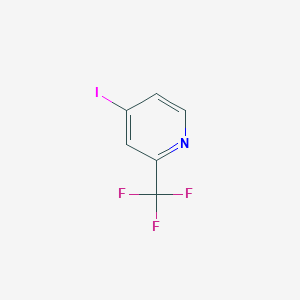
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as Fe(TPP)Br8, and it belongs to the family of porphyrin compounds, which are known for their biological and chemical properties.
Mecanismo De Acción
The mechanism of action of Fe(TPP)Br8 is based on the generation of reactive oxygen species (ROS) upon exposure to light. ROS are highly reactive molecules that can damage cellular structures, leading to cell death. Fe(TPP)Br8 has been shown to generate ROS upon exposure to light, leading to the destruction of cancerous cells.
Biochemical and Physiological Effects
Fe(TPP)Br8 has been shown to have minimal toxicity in normal cells, making it a promising candidate for PDT. However, it has been shown to cause some side effects, such as skin photosensitivity and mild skin irritation. These side effects are generally mild and can be managed with proper precautions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Fe(TPP)Br8 is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, Fe(TPP)Br8 has some limitations, such as its limited solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for the study of Fe(TPP)Br8. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of Fe(TPP)Br8 for the treatment of other diseases, such as bacterial infections. Additionally, the development of new delivery systems for Fe(TPP)Br8 could improve its efficacy and reduce its side effects. Finally, the investigation of the mechanism of action of Fe(TPP)Br8 could provide insights into the development of new photosensitizing agents for PDT.
Conclusion
In conclusion, Fe(TPP)Br8 is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been shown to be effective in killing cancer cells in vitro and in vivo, making it a promising candidate for PDT. However, further research is needed to fully understand the potential of Fe(TPP)Br8 and to develop more efficient delivery systems for its use in clinical settings.
Métodos De Síntesis
The synthesis of Fe(TPP)Br8 involves the reaction of iron(III) chloride with tetrakis(pentafluorophenyl)porphyrin in the presence of bromine. This reaction leads to the formation of the octabromo derivative of Fe(TPP)Br8. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Fe(TPP)Br8 has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Fe(TPP)Br8 is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of photosensitizing agents, such as Fe(TPP)Br8, to induce cell death in cancerous cells. Fe(TPP)Br8 has been shown to be effective in killing cancer cells in vitro and in vivo.
Propiedades
Número CAS |
131917-66-3 |
|---|---|
Nombre del producto |
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) |
Fórmula molecular |
C44H2Br8ClF20FeN4 |
Peso molecular |
1695 g/mol |
Nombre IUPAC |
iron(3+);2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44Br8F20N4.ClH.Fe/c45-9-11(47)39-6(2-19(55)27(63)34(70)28(64)20(2)56)41-13(49)15(51)43(75-41)8(4-23(59)31(67)36(72)32(68)24(4)60)44-16(52)14(50)42(76-44)7(3-21(57)29(65)35(71)30(66)22(3)58)40-12(48)10(46)38(74-40)5(37(9)73-39)1-17(53)25(61)33(69)26(62)18(1)54;;/h;1H;/q-2;;+3/p-1 |
Clave InChI |
YQQNFINAHBJVSN-UHFFFAOYSA-M |
SMILES |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3] |
SMILES canónico |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=C(C(=C([N-]4)C(=C5C(=C(C1=N5)Br)Br)C6=C(C(=C(C(=C6F)F)F)F)F)Br)Br)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3Br)Br)C8=C(C(=C(C(=C8F)F)F)F)F)[N-]2)Br)Br)C9=C(C(=C(C(=C9F)F)F)F)F.[Cl-].[Fe+3] |
Sinónimos |
2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato-iron(III) Fe(TFPPBr(8))Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



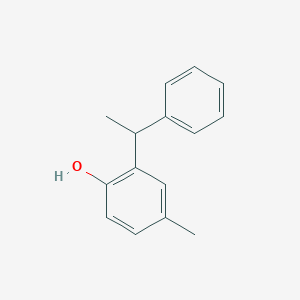
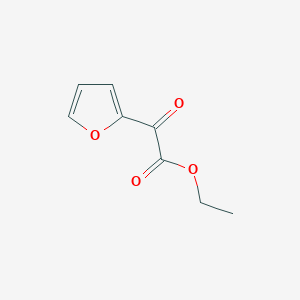
![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)
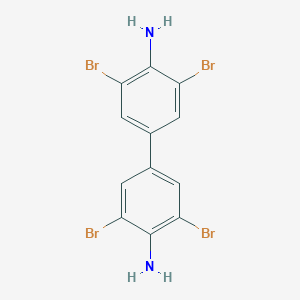

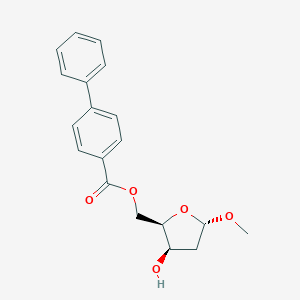

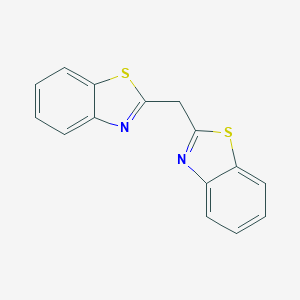
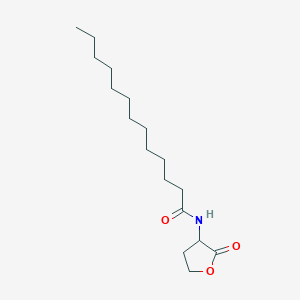
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)
